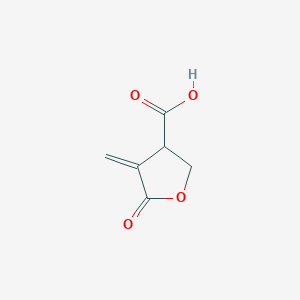
Nonadecane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadecane-2,6-dione is an organic compound with the molecular formula C19H36O2. It is a diketone, meaning it contains two ketone groups. This compound is part of the larger family of aliphatic hydrocarbons and is characterized by its long carbon chain and two carbonyl groups positioned at the 2nd and 6th carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonadecane-2,6-dione can be synthesized through various organic reactions. One common method involves the oxidation of nonadecane using strong oxidizing agents. Another approach is the aldol condensation of shorter-chain aldehydes or ketones, followed by subsequent reactions to elongate the carbon chain and introduce the second ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale oxidation processes. These processes use catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
Nonadecane-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Nonadecanoic acid.
Reduction: Nonadecane-2,6-diol.
Substitution: Various substituted nonadecane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nonadecane-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of nonadecane-2,6-dione involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds and interact with nucleophilic sites in biological molecules. These interactions can affect enzyme activity and other biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonadecane-4,6-dione: Another diketone with similar properties but different positioning of the carbonyl groups.
Octadecane-2,6-dione: A shorter-chain analog with similar chemical behavior.
Eicosane-2,6-dione: A longer-chain analog with similar reactivity.
Uniqueness
Nonadecane-2,6-dione is unique due to its specific carbon chain length and the positioning of its ketone groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
93297-98-4 |
|---|---|
Formule moléculaire |
C19H36O2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
nonadecane-2,6-dione |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-19(21)17-14-15-18(2)20/h3-17H2,1-2H3 |
Clé InChI |
RLYAPPHZHNCVOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)CCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
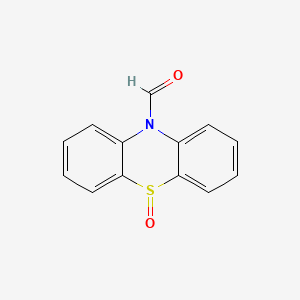
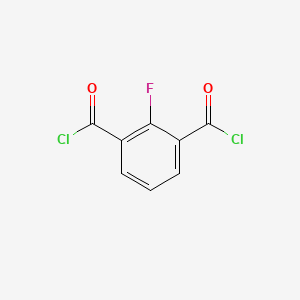

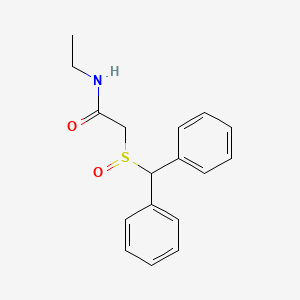
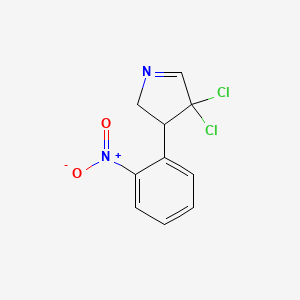
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
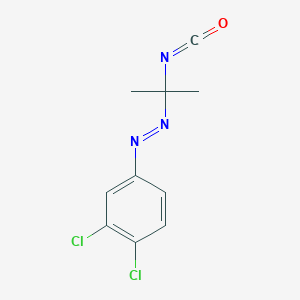

![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
